2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by chlorination and formylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and dihydropyridines, such as:
- 2-chloro-1-ethyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
What sets 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its formyl and nitrile groups, in particular, provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-13-9(11)7(4-12)6(2)8(5-14)10(13)15/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMJMCULVFVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C=O)C)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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